ALPHA-ACTININ

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-actinin is an actin-binding protein with F-actin (filamentous) binding activity but lacks G-actin (Globular) binding activity . They are ubiquitously present in the cytoskeleton of muscle (calcium insensitive) and non-muscle cells (calcium sensitive), such as neurons and fibroblasts . It is majorly responsible for the structural component of the cytoskeleton that aids in the binding and organizing of actin filaments in cells .

Synthesis Analysis

Actinins are one of the major actin cross-linking proteins found in virtually all cell types and are the ancestral proteins of a larger family that includes spectrin, dystrophin, and utrophin . Invertebrates have a single actinin-encoding ACTN gene, while mammals have four .

Molecular Structure Analysis

Alpha-actinin forms an anti-parallel rod-shaped dimer with one actin-binding domain at each end of the rod and bundles actin filaments in multiple cell-type and cytoskeleton frameworks . The α-actinin rod domain has flexible terminal regions which can twist and extend under mechanical stress, yet has a highly rigid interior region stabilized by aromatic packing within each spectrin repeat .

Chemical Reactions Analysis

The interaction of titin and alpha-actinin is controlled by a phospholipid-regulated intramolecular pseudoligand mechanism . Alpha-actinin is a cytoskeletal actin-binding protein and a member of the spectrin superfamily, which comprises spectrin, dystrophin, and their homologues and isoforms .

Physical And Chemical Properties Analysis

Alpha-actinin is a cytoskeletal actin-binding protein and a member of the spectrin superfamily, which comprises spectrin, dystrophin, and their homologues and isoforms . It forms an anti-parallel rod-shaped dimer with one actin-binding domain at each end of the rod and bundles actin filaments in multiple cell-type and cytoskeleton frameworks .

Mécanisme D'action

Alpha-actinin’s principal function involves the cross-linking of actin filaments and other cytoskeleton components affecting the cohesiveness and mechanics of cellular movement . Calcium binding causes the globular domain to alter significantly from a closed to an open state, rearranging the a-helices and exposing hydrophobic residues to the protein’s surface, allowing the protein to interact with particular targets .

Orientations Futures

Recent progress in understanding the biological and pathological roles of alpha-actinin and genetic lesions in this protein family associated with human diseases provides a real framework to test theoretical models of genetic redundancy as they apply to human populations . Unanswered questions in this area might be addressed in future studies .

Propriétés

Numéro CAS |

11003-00-2 |

|---|---|

Nom du produit |

ALPHA-ACTININ |

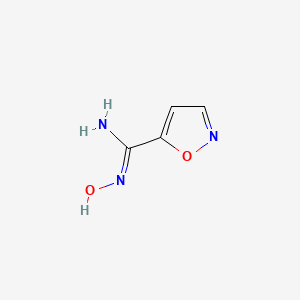

Formule moléculaire |

C4H9ClN2O3 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.